Lovaza

Overview

Description

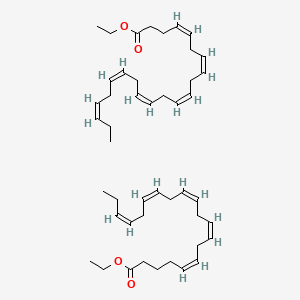

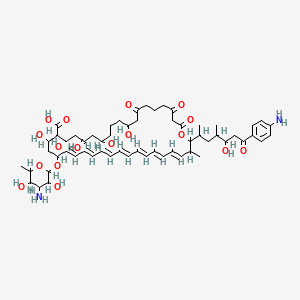

Lovaza is a pharmaceutical compound primarily composed of omega-3-acid ethyl esters, which include eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to reduce triglyceride levels in adult patients with severe hypertriglyceridemia (triglyceride levels ≥500 mg/dL) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Lovaza involves the extraction and purification of omega-3 fatty acids from fish oilThis involves reacting the fatty acids with ethanol in the presence of a catalyst, typically an acid or base, to form omega-3-acid ethyl esters .

Industrial Production Methods: On an industrial scale, the production of this compound involves several steps:

Extraction: Fish oil is extracted from fish tissues.

Purification: The extracted oil undergoes purification to remove impurities and concentrate the omega-3 fatty acids.

Transesterification: The purified omega-3 fatty acids are reacted with ethanol to form ethyl esters.

Encapsulation: The ethyl esters are encapsulated in gelatin capsules for oral administration .

Types of Reactions:

Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions are less common for omega-3 fatty acids but can occur under specific conditions.

Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or peroxides in the presence of light or heat.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Peroxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Various substituted fatty acid derivatives .

Scientific Research Applications

Lovaza has a wide range of applications in scientific research:

Chemistry: Used to study the properties and reactions of omega-3 fatty acids.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Extensively studied for its role in reducing triglyceride levels and its potential benefits in cardiovascular health.

Industry: Used in the production of nutraceuticals and dietary supplements

Mechanism of Action

The exact mechanism of action of Lovaza is not fully understood. it is believed to involve several pathways:

Inhibition of acyl CoA1,2-diacylglycerol acyltransferase: Reduces the synthesis of triglycerides in the liver.

Increased mitochondrial and peroxisomal β-oxidation: Enhances the breakdown of fatty acids.

Decreased lipogenesis: Reduces the formation of new fatty acids in the liver.

Increased plasma lipoprotein lipase activity: Enhances the clearance of triglycerides from the bloodstream

Comparison with Similar Compounds

Vascepa (icosapent ethyl): Contains only eicosapentaenoic acid and is used to lower triglyceride levels.

Fenofibrate: A fibric acid derivative used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.

Comparison:

Lovaza vs. Vascepa: this compound contains both eicosapentaenoic acid and docosahexaenoic acid, while Vascepa contains only eicosapentaenoic acid.

This compound vs. Fenofibrate: Fenofibrate is effective at reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels but is less effective than statins at reducing low-density lipoprotein cholesterol levels.

Properties

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMGIJFHGGCSLO-FIAQIACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861006-80-6 | |

| Record name | Lovaza | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

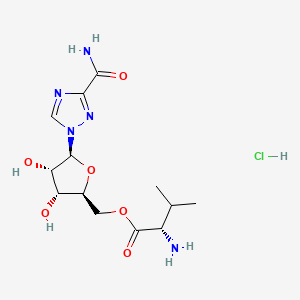

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)